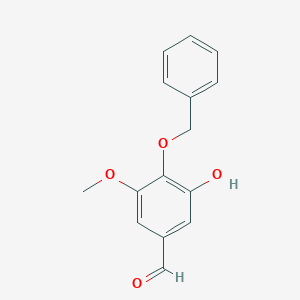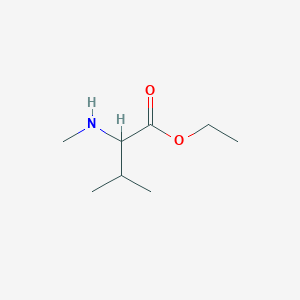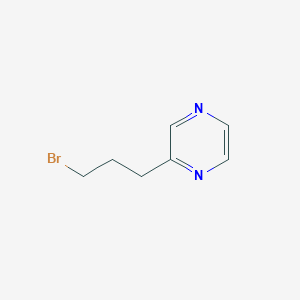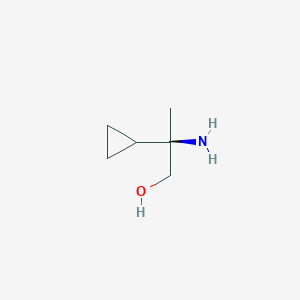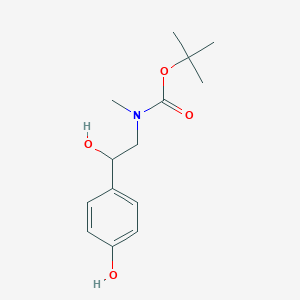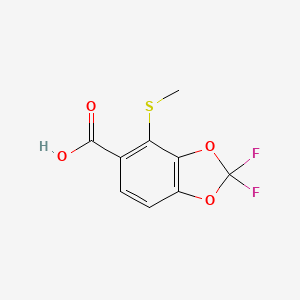
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid is a chemical compound with a unique structure that includes both fluorine and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its targets, while the sulfur atom can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-4,6-bis(β-styryl)-1,3,2-dioxaborines: These compounds also contain fluorine atoms and have applications in sensing and imaging.
2,2-Difluoro-1,3,2-dioxaborines: Known for their photophysical properties and use in biomedical imaging.
Uniqueness
2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination can provide distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H6F2O4S |
|---|---|
Poids moléculaire |
248.21 g/mol |
Nom IUPAC |
2,2-difluoro-4-methylsulfanyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H6F2O4S/c1-16-7-4(8(12)13)2-3-5-6(7)15-9(10,11)14-5/h2-3H,1H3,(H,12,13) |
Clé InChI |
HZNMXZKKCMGKAN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC2=C1OC(O2)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
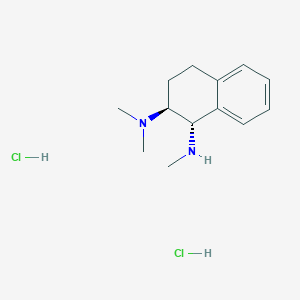
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
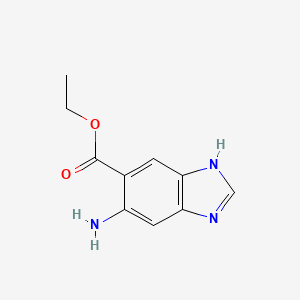
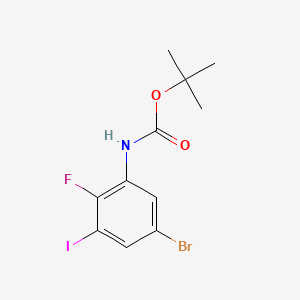
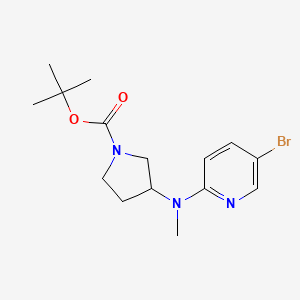
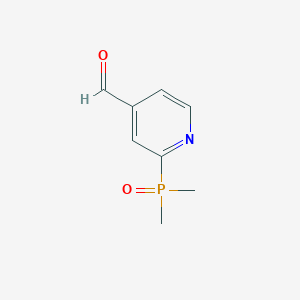
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
